

# Comprehensive Technical Guide: 1-(2-(Hydroxymethyl)phenyl)ethanol

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## Compound of Interest

Compound Name:	1-(2-(Hydroxymethyl)phenyl)ethanol
CAS No.:	57259-71-9
Cat. No.:	B2915640

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## Executive Summary

In the landscape of advanced organic synthesis and drug development, 1,2-disubstituted benzenes serve as critical scaffolds. **1-(2-(Hydroxymethyl)phenyl)ethanol** is a highly versatile, bifunctional aryl diol characterized by the presence of both a primary (hydroxymethyl) and a secondary (1-hydroxyethyl) benzylic alcohol group[1]. This unique structural motif makes it an indispensable building block for the synthesis of complex polycyclic frameworks, chiral ligands, and functionalized isobenzofurans[2].

This technical whitepaper provides an authoritative overview of the physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols for **1-(2-(Hydroxymethyl)phenyl)ethanol**, designed specifically for researchers and process chemists.

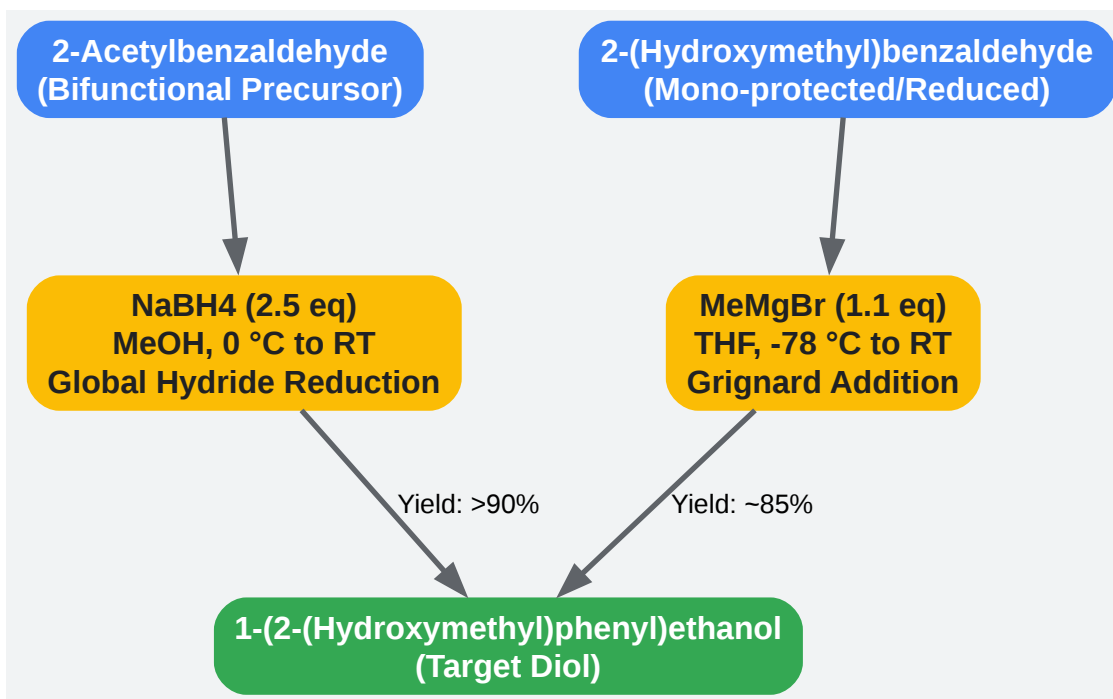
## Chemical Identity and Physicochemical Profiling

Accurate chemical identification is the first pillar of reproducible research. The table below consolidates the core quantitative and qualitative data for **1-(2-(Hydroxymethyl)phenyl)ethanol**[1],[3],[4].

Property	Specification
IUPAC Name	1-[2-(hydroxymethyl)phenyl]ethanol
Common Synonyms	1-(2-(Hydroxymethyl)phenyl)ethanol; 1-hydroxymethyl-2-(1'-hydroxyethyl)benzene
CAS Registry Number	57259-71-9
Molecular Formula	C9H12O2
Molecular Weight	152.19 g/mol
SMILES	<chem>CC(O)C1=CC=CC=C1CO</chem>
InChIKey	XVKYPJPUA00GBQ-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA)	40.5 Å <sup>2</sup>
Stereochemistry	Contains one chiral center; typically isolated as a racemate unless asymmetric catalysis is employed.
GHS Hazard Statements	H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

## Mechanistic Pathways & Synthesis Workflows

The synthesis of **1-(2-(Hydroxymethyl)phenyl)ethanol** relies on the chemoselective manipulation of functionalized benzaldehydes. The most robust and scalable route is the global hydride reduction of 2-acetylbenzaldehyde[5]. Alternatively, a Grignard addition to 2-(hydroxymethyl)benzaldehyde can be utilized, though it requires careful stoichiometric control to prevent unwanted deprotonation of the primary alcohol.



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Figure 1: Convergent synthetic pathways for **1-(2-(Hydroxymethyl)phenyl)ethanol**.

## Experimental Protocol: Global Reduction of 2-Acetylbenzaldehyde

The following protocol details the reduction of 2-acetylbenzaldehyde using Sodium Borohydride (

)<sup>[6]</sup>. As a Senior Application Scientist, I have structured this workflow to emphasize the causality behind each reagent choice and integrated self-validating checkpoints to ensure process integrity.

### Step 1: Initiation and Solvation

- Action: Dissolve 1.0 equivalent of 2-acetylbenzaldehyde in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.
- Causality: Methanol acts as a protic solvent that hydrogen-bonds with the carbonyl oxygens, increasing their electrophilicity and accelerating nucleophilic hydride attack. The 0 °C

temperature suppresses the parasitic, base-catalyzed reaction of

with methanol, thereby preserving hydride equivalents.

- Self-Validation Checkpoint: The starting material must fully dissolve to yield a clear, pale-yellow solution. Any turbidity indicates moisture contamination or degraded precursor material.

## Step 2: Hydride Delivery

- Action: Add 2.5 equivalents of

portion-wise over 15 minutes.

- Causality:

provides the nucleophilic hydride (

) required to reduce both the highly reactive aldehyde and the more sterically hindered ketone. A stoichiometric excess (2.5 eq) ensures complete global reduction. Portion-wise addition strictly controls the exothermic evolution of hydrogen gas.

- Self-Validation Checkpoint: Controlled effervescence (

gas) upon each addition confirms the active quenching of trace moisture and the initiation of the reduction process.

## Step 3: Propagation and Reaction Monitoring

- Action: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

- Causality: Elevating the system to room temperature provides the necessary activation energy to drive the reduction of the secondary ketone moiety to completion, which is kinetically slower than the aldehyde reduction.

- Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate solvent system. The starting material (

) must completely disappear, replaced by a highly polar product spot (

) that is UV-active and stains strongly with

.

## Step 4: Quenching and Phase Separation

- Action: Quench the reaction by the dropwise addition of saturated aqueous

until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (

).

- Causality:

is a mild acid that effectively neutralizes the basic borate complexes without driving the acid-catalyzed dehydration of the newly formed benzylic alcohols. Ethyl acetate efficiently partitions the polar diol into the organic phase.

- Self-Validation Checkpoint: The cessation of bubbling indicates the complete destruction of residual

. A clear phase separation without emulsion formation confirms successful borate salt neutralization. Wash with brine, dry over anhydrous

, and concentrate under reduced pressure to yield the pure diol.

## Applications in Drug Development and Materials Science

The 1,2-diol motif present in **1-(2-(hydroxymethyl)phenyl)ethanol** serves as a critical linchpin in advanced synthetic applications:

- Precursor to Isobenzofurans: Under mild acidic dehydration conditions, this diol cyclizes to form 1-methyl-1,3-dihydroisobenzofuran (a phthalan derivative). Subsequent oxidation yields highly reactive isobenzofurans, which are utilized as transient dienes in Diels-Alder cycloadditions to construct anthracycline antibiotics and tetracycline scaffolds[2].
- Chiral Ligand Development: When synthesized as an enantiopure compound (via asymmetric CBS reduction of the ketone precursor), the resulting chiral diol can be utilized to

synthesize bidentate ligands for transition-metal-catalyzed asymmetric transformations.

**References**[1] **Title: 1-(2-(Hydroxymethyl)phenyl)ethanol | C<sub>9</sub>H<sub>12</sub>O<sub>2</sub> | CID 576911 - PubChem | Source: nih.gov | URL:Link[5]**  
**Title: 2-acetylbenzaldehyde | CAS#:24257-93-0 | Chemsrvc | Source: chemsrc.com | URL:Link[3]** **Title: 1-(2-(Hydroxymethyl)phenyl)ethanol | 57259-71-9 - MilliporeSigma | Source: sigmaaldrich.com | URL:Link[4]** **Title: 57259-71-9 | 1-(2-(Hydroxymethyl)phenyl)ethanol | Aryls | Ambeed.com | Source: ambeed.com | URL:Link[6]**  
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**Title: Product Class 2: Benzo[c]furan and Its Derivatives | Source: thieme-connect.de | URL:Link**

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## Sources

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